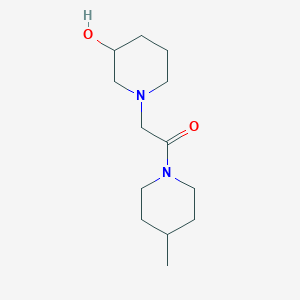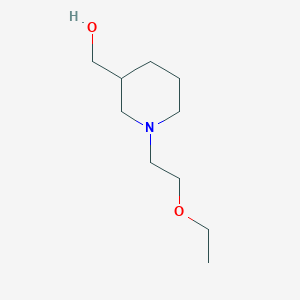![molecular formula C17H14ClNO2 B1464196 17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one CAS No. 1180843-77-9](/img/structure/B1464196.png)
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
描述
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is a complex organic compound with the molecular formula C17H14ClNO2 and a molecular weight of 299.76 g/mol This compound is known for its unique structure, which includes a dibenzo-oxepine core fused with a pyrrolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dibenzo-oxepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo-oxepine core.
Introduction of the Chlorine Atom: Chlorination is typically carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolone Ring: This step involves the cyclization of intermediates to form the pyrrolone ring, often using acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反应分析
Types of Reactions
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Asenapine: A related compound with a similar dibenzo-oxepine core, used as an antipsychotic agent.
Org 5222: Another compound with a similar structure, investigated for its potential antipsychotic properties.
Uniqueness
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVAHYYJVOIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of asenapine?
A: Asenapine exhibits antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. [, ] This dual action is believed to contribute to its antipsychotic effects. [, ]
Q2: What are the structural characteristics of asenapine?
A: Asenapine (trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole) has a molecular weight of 299.78 g/mol. [] While the provided research does not list specific spectroscopic data for asenapine itself, it does mention analysis by UV, IR, NMR, and mass spectrometry. []
Q3: Are there different crystalline forms of asenapine maleate?
A: Yes, research indicates the existence of both orthorhombic [] and monoclinic [] crystalline forms of asenapine maleate.
Q4: What analytical methods are used to quantify asenapine?
A: Gas chromatography (GC) and thin layer chromatography (TLC) have been used to assess the stability of asenapine. [] Additionally, UV spectrophotometry has been explored as a method for quantifying asenapine maleate in both bulk and tablet formulations. []
Q5: Have any impurities been identified during the synthesis of asenapine?
A: Yes, several impurities have been identified and synthesized. [, ] These include cis-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz [2,3:6,7] oxepino [4,5-c] pyrrol-1-one and other derivatives. [, ] The synthesis of these impurities aids in quality control during asenapine production. [, ]
Q6: What is the significance of the trans configuration in asenapine?
A: While the research provided doesn't explicitly delve into the structure-activity relationship of the trans configuration, it is a key structural feature of asenapine. [, , , , , , , ] Further research is needed to understand its impact on the compound's activity.
Q7: What are the potential benefits of developing sublingual or buccal formulations of asenapine?
A: Research suggests the potential for developing sublingual or buccal formulations of asenapine for treating mental disorders, particularly psychosis and schizophrenia. [] These alternative delivery routes could offer advantages in terms of absorption and onset of action compared to traditional oral formulations.
Q8: What preclinical studies have been conducted on asenapine?
A: Asenapine has been studied in various animal models, demonstrating its effects on dopaminergic and serotonergic systems. [, , ] For instance, it inhibited apomorphine-induced climbing behavior and reduced locomotor activity in mice, suggesting its antipsychotic potential. [, ]
Q9: What are the intermediates involved in the synthesis of asenapine?
A: Key intermediates in the synthesis of asenapine include 5-nitro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole and 5-amino-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. [] New amino acid derivatives have also been explored as potential intermediates in the synthesis process. []
Q10: What is the significance of researching and synthesizing asenapine impurities?
A: Synthesizing and characterizing asenapine impurities are crucial for developing robust analytical methods and ensuring the quality control of asenapine drug substance and drug product. [, ] Understanding the presence and levels of impurities is essential for regulatory compliance and patient safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone](/img/structure/B1464114.png)
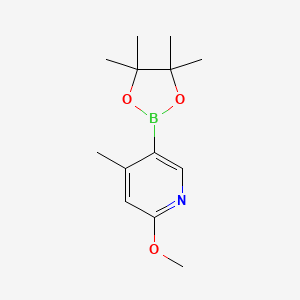

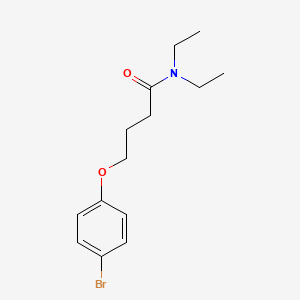
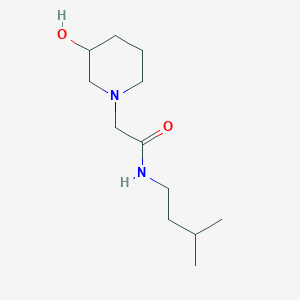
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1464122.png)
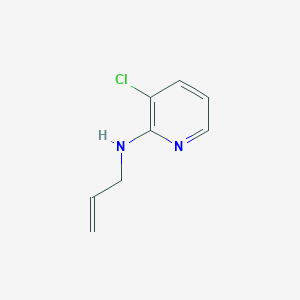
![N-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1464124.png)
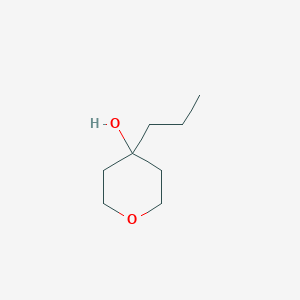
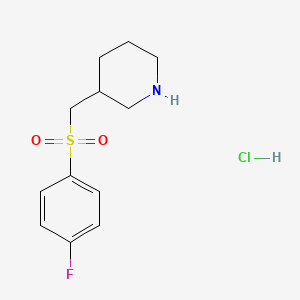
![N-[(2-methylphenyl)methyl]pyrazin-2-amine](/img/structure/B1464131.png)
